

**Anilinium Triflate:** Application Notes and Protocols for Organic Synthesis

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**Compound Focus: Anilinium triflate**

CAS No.: 591-40-2

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## Introduction and Chemical Profile

**Anilinium triflate** is an organic salt formed by the protonation of aniline with trifluoromethanesulfonic acid. It serves as a **versatile reagent** in modern synthetic chemistry, primarily functioning as a **strong Brønsted acid** ( $pK_a \sim 10.6$  in  $CH_3CN$ ) [1] to activate substrates or facilitate electron transfer processes. Its utility spans catalytic applications and serving as a proton source in electrochemical and radical reactions. The combination of a weakly nucleophilic triflate anion ( $OTf^-$ ) and a stable anilinium cation ( $C_6H_5NH_3^+$ ) makes it particularly effective in acidic catalysis without interfering with reactive intermediates [1].

### Key Physical and Chemical Properties:

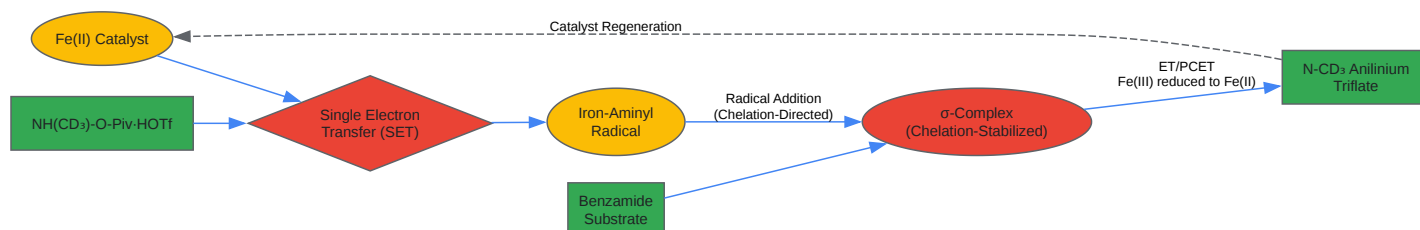
- **Chemical Name:** Anilinium trifluoromethanesulfonate
- **CAS Registry Number:** 87373195 [2]
- **Molecular Formula:**  $C_7H_8F_3NO_3S$  [2]
- **pKa:**  $\sim 10.6$  in acetonitrile [1]
- **Appearance:** Typically a white to off-white crystalline solid
- **Key Features:** Low nucleophilicity, good solubility in polar organic solvents, and thermal stability.

## Synthetic Applications and Reaction Protocols

### 2.1 Protocol 1: Iron-Catalyzed Aromatic C–H Amination for N- $CD_3$ Anilines [3]

This protocol describes the synthesis of deuterated aryl amines via iron-catalyzed, site-selective C–H amination, where **anilinium triflate** is generated *in situ* as the protonated product.

- **Reaction Principle:** An iron-aminyl radical intermediate facilitates homolytic aromatic substitution (HAS). The basic functional groups on the substrate chelate with the iron center to direct *ortho*-selective radical addition.



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- **Materials:**

- **Substrate:** Benzamide derivative (1 equiv).
- **Aminating Agent:** NH(CD<sub>3</sub>)-O-(pivaloyl)hydroxylamines·HOTf (1.2 equiv).
- **Catalyst:** Fe(OAc)<sub>2</sub> (20 mol%).
- **Solvent:** 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), anhydrous.
- **Reaction Atmosphere:** Inert (Nitrogen or Argon).

- **Step-by-Step Procedure:**

- In a flame-dried Schlenk tube under a nitrogen atmosphere, combine Fe(OAc)<sub>2</sub> (0.02 mmol) and the benzamide substrate (0.1 mmol).
- Add anhydrous HFIP (2 mL) and stir the mixture at room temperature for 5 minutes.
- Add NH(CD<sub>3</sub>)-O-(pivaloyl)hydroxylamines·HOTf (0.12 mmol) in one portion.
- Stir the reaction mixture at room temperature for 12 hours under visible light irradiation (e.g., 34W blue LED).
- Monitor reaction completion by TLC or LC-MS.

- **Work-up and Isolation:**

- After completion, dilute the reaction mixture with dichloromethane (10 mL).
- Wash the organic layer with saturated aqueous sodium bicarbonate solution (5 mL) and then brine (5 mL).
- Dry the organic phase over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.

- Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pure *ortho*-N-CD<sub>3</sub> **anilinium triflate** product.

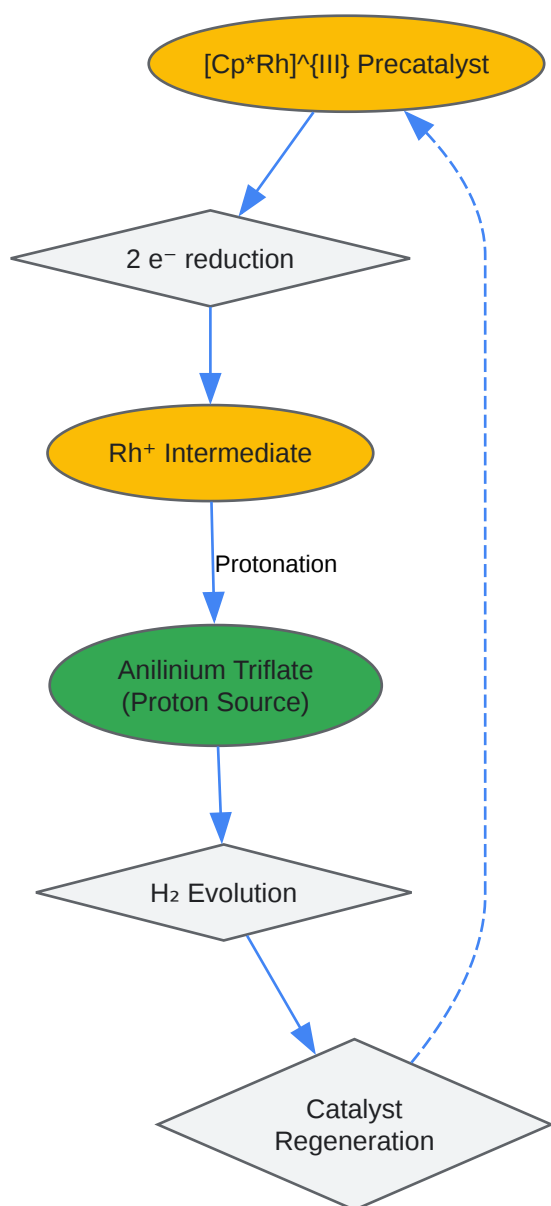
- **Key Application Notes:**

- **Deuterium Effect:** Using the deuterated aminating reagent suppresses a common side reaction (formation of dihydroquinazolinone) due to the kinetic isotope effect (KIE), leading to a cleaner reaction and higher yield [3].
- **Directing Groups:** Primary, secondary, and tertiary benzamides, as well as Weinreb amides, urea, and carbamate groups, are effective directing groups.
- **Water Sensitivity:** The reaction tolerates 1 equivalent of water, but higher loadings significantly decrease yield, likely due to coordination with the iron-aminy radical intermediate [3].

## 2.2 Protocol 2: Electrochemical H<sub>2</sub> Evolution Catalysis [1]

**Anilinium triflate** serves as an effective proton source in electrochemical H<sub>2</sub> evolution cycles mediated by [Cp\*Rh] complexes.

- **Reaction Principle:** Reduction of a Rh(III) precatalyst generates a Rh(I) species. **Anilinium triflate** protonates this intermediate. Subsequent steps involve reduction and protonolysis to release H<sub>2</sub>, regenerating the catalyst.



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- **Materials:**

- **Precatalyst:**  $[\text{Cp}^*\text{Rh}(\text{bpy})\text{Cl}]\text{Cl}$  (bpy = 2,2'-bipyridine) or similar (1 mM).
- **Electrolyte:**  $n\text{-Bu}_4\text{NPF}_6$  (0.1 M) in anhydrous acetonitrile.
- **Proton Source:** **Anilinium triflate** (10-50 mM).
- **Equipment:** Standard three-electrode electrochemical cell (Working electrode: Glassy Carbon; Counter electrode: Pt wire; Reference electrode:  $\text{Ag}/\text{AgNO}_3$ ).

- **Step-by-Step Procedure:**

- Prepare the electrolyte solution by dissolving *n*-Bu<sub>4</sub>NPF<sub>6</sub> (0.1 M) in anhydrous, deoxygenated acetonitrile.
  - Add the [Cp\*Rh] precatalyst (1 mM) and **anilinium triflate** (10-50 mM) to the electrolyte solution.
  - Transfer the solution to an airtight electrochemical cell under an inert atmosphere.
  - Apply a reducing potential of -2.0 V to -2.5 V (vs. Fc<sup>+</sup>/Fc) to initiate H<sub>2</sub> evolution.
  - Monitor charge passed and quantify H<sub>2</sub> gas by gas chromatography or volumetric methods.
- **Key Application Notes:**
    - **Acid Strength:** The pK<sub>a</sub> of **anilinium triflate** (10.6 in MeCN) is suitable for protonating reduced metal centers without causing catalyst decomposition, which can occur with stronger acids [1].
    - **Counterion Advantage:** The non-coordinating nature of the triflate anion prevents catalyst poisoning.

## Quantitative Data Summary

Table 1: Key Reaction Parameters Utilizing **Anilinium Triflate**

Application	Role of Anilinium Triflate	Typical Loading	Optimal Solvent	Critical Parameters
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| **Iron-Catalyzed C–H Amination** [3] | *In situ* generated product; counterion for isolation | N/A (Product) | HFIP | - Anhydrous conditions

- RT, inert atmosphere
- Blue LED irradiation | | **Electrochemical H<sub>2</sub> Evolution** [1] | Proton source (pK<sub>a</sub> ~10.6 in MeCN) | 10-50 equiv (vs. catalyst) | Acetonitrile | - Applied potential: -2.3 V to -2.5 V vs. Fc<sup>+</sup>/Fc
- Inert, anhydrous conditions | | **Trialkylammonium Salt Degradation** [4] | Exemplar of anilinium salt reactivity | Reactant | DMSO, DMF | - Thermal activation
- Degrades via S<sub>N</sub>2 pathway to methyl iodide |

## Handling, Storage, and Safety

- **Storage:** Store in a cool, dry place protected from light and moisture. Desiccate for long-term storage.

- **Stability Considerations:** Anilinium salts can undergo thermal degradation. For example, *N,N,N*-trimethylanilinium salts decompose to methyl iodide and the parent aniline via an  $S_N2$  pathway [4]. While **anilinium triflate** is stable under standard lab conditions, prolonged heating should be avoided.
- **Safety:** Standard personal protective equipment (PPE) including gloves and safety glasses should be worn. Operate in a well-ventilated fume hood, especially when handling powders.

## Conclusion

**Anilinium triflate** is a valuable reagent with demonstrated efficacy in advanced synthetic methodologies, particularly in C–H functionalization and electrocatalysis. Its defined acidity and non-coordinating nature make it a superior choice for protocols requiring precise proton management. The provided protocols offer practical guidance for researchers to implement this reagent in drug development and complex molecule synthesis.

## References

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